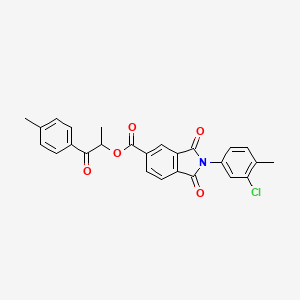![molecular formula C19H18Cl4N2O4 B3932875 N,N'-1,2-propanediylbis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B3932875.png)
N,N'-1,2-propanediylbis[2-(2,4-dichlorophenoxy)acetamide]
Übersicht
Beschreibung
N,N'-1,2-propanediylbis[2-(2,4-dichlorophenoxy)acetamide] is a chemical compound that is commonly known as diuron. It is a herbicide that is widely used in agriculture to control weeds. Diuron belongs to the family of substituted urea herbicides that inhibit photosynthesis in plants.
Wirkmechanismus
Diuron inhibits photosynthesis in plants by blocking the electron transport chain in chloroplasts. It binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This results in the accumulation of reactive oxygen species, which damage the photosynthetic machinery and eventually lead to cell death.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It reduces the efficiency of photosynthesis, decreases chlorophyll content, and alters the activity of antioxidant enzymes. It also affects the growth and development of plants, causing stunted growth, reduced biomass, and abnormal morphology.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is a widely used herbicide that has been extensively studied in laboratory experiments. Its effects on photosynthesis and plant growth make it a useful tool for studying these processes. However, its persistence in soil and water can make it difficult to control in experimental settings, and its toxicity to aquatic organisms must be taken into account when designing experiments.
Zukünftige Richtungen
There are several future directions for research on diuron. One area of interest is the development of more environmentally friendly herbicides that can replace diuron in agriculture. Another area of research is the identification of new targets for herbicides that can overcome the resistance that has developed in some weed populations. Finally, there is a need for further research on the effects of diuron on non-target organisms, including soil microorganisms and beneficial insects.
Wissenschaftliche Forschungsanwendungen
Diuron is widely used in agriculture to control weeds in crops such as cotton, sugarcane, and citrus fruits. It is also used in non-crop areas such as golf courses, parks, and residential areas. Diuron has been extensively studied for its effects on the environment, including its persistence in soil and water, its toxicity to aquatic organisms, and its potential to leach into groundwater.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl4N2O4/c1-11(25-19(27)10-29-17-5-3-13(21)7-15(17)23)8-24-18(26)9-28-16-4-2-12(20)6-14(16)22/h2-7,11H,8-10H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGCNVUNUFLANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-acetyl-17-(4-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3932794.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B3932797.png)
![8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline](/img/structure/B3932799.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3932805.png)
![5-chloro-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932813.png)

![N-(3,4-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3932825.png)
![2-(benzylthio)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B3932834.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3932835.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide](/img/structure/B3932843.png)


![ethyl 4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B3932867.png)
